molecular formula C9H13N3O2 B13179567 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Katalognummer: B13179567
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: NOTTYDAVSNDRFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropyl group and a triazaspiro nonane core. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of 195.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One efficient method involves the reaction of cyclopropylamine with a suitable precursor, such as a hydantoin derivative, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new spirocyclic derivatives .

Wissenschaftliche Forschungsanwendungen

7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, it binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline. This inhibition can disrupt cellular processes and has potential therapeutic applications in diseases such as cancer and autoimmune disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

7-cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)3-4-12(5-9)6-1-2-6/h6H,1-5H2,(H2,10,11,13,14)

InChI-Schlüssel

NOTTYDAVSNDRFJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(C2)C(=O)NC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.